4-(1-(5-(Pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)morpholine-3,5-dione
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Overview
Description
Synthesis Analysis
The synthesis of this compound could involve the use of isoxazole and pyridine moieties, which are present in many natural products, drugs, pesticides, and industrial materials . A method has been developed for the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl, and 2,6-diaryl-5-aryl/hetaryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates by Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates .Scientific Research Applications
Synthesis and Anticancer Activity A study by Kumar et al. (2013) delved into the efficient synthesis of piperazine-2,6-dione derivatives, including compounds with pyridin-3-yl groups, evaluating their potential as anticancer agents. The research highlighted the utility of microwave irradiation in synthesizing these derivatives, with certain compounds showing promising anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers (Kumar, 2013).
Platelet Antiaggregating and Other Activities Fossa et al. (1991) synthesized a series of 5-substituted 4-isoxazolecarboxamides, exploring their biochemical activities. This research demonstrates the potential of isoxazole derivatives, similar to the core structure of the queried compound, in exhibiting platelet antiaggregating activity, albeit slightly inferior to acetylsalicylic acid, along with anti-inflammatory, analgesic, and antipyretic activities in animal models (Fossa, 1991).
Ring Opening Reaction Studies Šafár̆ et al. (2000) investigated the ring-opening reactions of certain dione derivatives with cyclic secondary amines, providing insights into the chemical behavior and potential applications of compounds with structural similarities to the one . This study contributes to understanding the chemical reactions and potential synthetic applications involving morpholine and piperidine, key components of the target compound (Šafár̆, 2000).
Efficient Synthesis of Spiroheterocycles Gao et al. (2017) focused on the synthesis of spiroheterocycles, incorporating pyridyl and morpholinyl groups into their structures. This research underscores the efficiency and versatility of using microwave irradiation for synthesizing complex heterocyclic compounds, potentially including structures similar to the queried compound (Gao, 2017).
Novel Bioactive Heterocycle Synthesis Prasad et al. (2018) synthesized a novel bioactive heterocycle involving a piperidine and morpholine ring, similar in complexity to the target compound. The study provided valuable insights into the antiproliferative activity of such compounds and detailed structural characterization through various spectroscopic methods (Prasad, 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
These compounds interact with their targets, leading to changes that result in their respective biological activities .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have shown a range of effects, such as antiviral, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
4-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c23-16-10-26-11-17(24)22(16)13-3-6-21(7-4-13)18(25)14-8-15(27-20-14)12-2-1-5-19-9-12/h1-2,5,8-9,13H,3-4,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVUDHXSDYVDKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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